High Enantiomeric Purity via Chemoenzymatic Synthesis
A chemoenzymatic methodology combining enzymatic acylation and Mitsunobu inversion yielded (R)-3-O-benzyl-sn-glycerol with 94-96% enantiomeric excess (ee) and 70-75% overall yield from racemic starting material [1]. This represents a marked improvement over earlier kinetic resolution methods that provided only moderate ee (24-46%) for the (R)-enantiomer using A. sydowii Gc12 whole cells [2]. The high ee value ensures downstream stereochemical fidelity and eliminates the need for further purification.
| Evidence Dimension | Enantiomeric Excess (ee) of (R)-enantiomer |
|---|---|
| Target Compound Data | 94-96% ee |
| Comparator Or Baseline | A. sydowii Gc12 whole-cell resolution: 24-46% ee |
| Quantified Difference | Approximately 2- to 4-fold improvement in enantiopurity |
| Conditions | Chemoenzymatic methodology: sequential enzymatic acylation, Mitsunobu inversion, enzymatic hydrolysis; A. sydowii: whole-cell enzymatic hydrolysis of (R,S)-1 |
Why This Matters
Procuring a building block with validated 94-96% ee directly from a scalable chemoenzymatic route minimizes downstream purification costs and ensures stereochemical integrity in target molecule synthesis.
- [1] Vänttinen, E., Kanerva, L.T. Efficient chemoenzymatic enantioselective synthesis of diacylglycerols (DAG). Tetrahedron: Asymmetry, 2004, 15, 2889-2892. View Source
- [2] Martins, M.P., et al. Whole cells of A. sydowii Gc12 catalyzed the enzymatic hydrolysis of (R,S)-1 to yield (R)-1 with an enantiomeric excess (ee) of 24-46%. View Source
